Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrano-pyrimidine ring system, which is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dihydroxy-6-methyl-7-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
- Ethyl 2,4-dihydroxy-7-methyl-6-phenyl-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
69310-80-1 |
---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
ethyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22) |
InChI Key |
SAIYLRKUDSGUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.